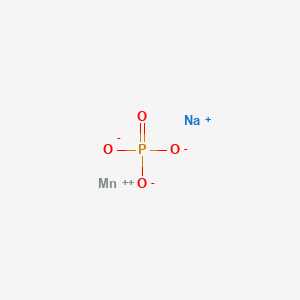

Manganese(2+) sodium phosphate (1/1/1)

Description

Properties

CAS No. |

477779-62-7 |

|---|---|

Molecular Formula |

MnNaO4P |

Molecular Weight |

172.899 g/mol |

IUPAC Name |

sodium;manganese(2+);phosphate |

InChI |

InChI=1S/Mn.Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+2;+1;/p-3 |

InChI Key |

HEVWJXJIIXJVKU-UHFFFAOYSA-K |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[Na+].[Mn+2] |

Origin of Product |

United States |

Preparation Methods

Procedural Details

- Precursor Synthesis : NH₄MnPO₄·H₂O is prepared by reacting manganese sulfate (MnSO₄) with ammonium dihydrogen phosphate (NH₄H₂PO₄) in an aqueous medium. The solution is heated at 80°C for 12 hours, yielding a crystalline precursor.

- Ion Exchange : The precursor is dispersed in a 1:1 ethanol-water mixture containing excess sodium acetate. The suspension is heated at 120°C for 24 hours in an autoclave, facilitating the replacement of NH₄⁺ with Na⁺ ions.

- Post-Treatment : The product is centrifuged, washed with deionized water, and annealed at 500°C under argon to enhance crystallinity.

Structural and Electrochemical Outcomes

- XRD Analysis : Confirms the olivine-type structure (orthorhombic, space group Pnma) with lattice parameters a = 10.44 Å, b = 6.10 Å, and c = 4.75 Å.

- Electrochemical Performance : As an anode material for lithium-ion batteries, NaMnPO₄ delivers a reversible capacity of 128 mAh/g at 0.1C, retaining 92% capacity after 50 cycles.

Solid-State Reaction Approach

Solid-state synthesis offers a scalable route for NaMnPO₄ production, albeit with challenges in achieving phase purity. This method involves homogenizing stoichiometric amounts of sodium carbonate (Na₂CO₃), manganese(II) oxide (MnO), and ammonium dihydrogen phosphate (NH₄H₂PO₄), followed by high-temperature calcination.

Optimization of Parameters

Limitations and Mitigation Strategies

- Impurity Formation : Secondary phases like Na₃PO₄ or Mn₂O₃ may form due to incomplete reactions. Excess phosphorus (5–10 wt%) is added to suppress these byproducts.

- Particle Agglomeration : Introducing flux agents (e.g., NaCl) reduces sintering temperatures and improves crystallite size distribution.

Sol-Gel Process for Nanostructured NaMnPO₄

The sol-gel method enables the synthesis of nanostructured NaMnPO₄ with enhanced electrochemical activity. A typical procedure involves:

- Gel Formation : Mixing sodium ethoxide (NaOC₂H₅), manganese acetate (Mn(CH₃COO)₂), and phosphoric acid (H₃PO₄) in ethanol.

- Aging : The gel is aged at 60°C for 48 hours to promote polycondensation.

- Calcination : Dried gels are heated at 600°C for 5 hours to crystallize NaMnPO₄.

This method yields nanoparticles (20–50 nm) with high surface area (45–60 m²/g), ideal for battery applications.

Comparative Analysis of Synthesis Methods

| Method | Purity (%) | Particle Size | Energy Consumption | Scalability |

|---|---|---|---|---|

| Hydrothermal | 98–99 | 0.5–1 µm | High | Moderate |

| Ion Exchange | 99–99.5 | 1–10 µm | Moderate | Low |

| Solid-State | 90–95 | 2–20 µm | Low | High |

| Sol-Gel | 95–98 | 20–50 nm | High | Low |

Key Observations :

- Hydrothermal and ion exchange methods produce high-purity NaMnPO₄ but require precise control over reaction conditions.

- Solid-state synthesis is cost-effective for large-scale production but struggles with impurity management.

- Sol-gel-derived nanomaterials exhibit superior electrochemical performance but face challenges in yield and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Manganese(2+) sodium phosphate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: Manganese ions can participate in redox reactions, where they change oxidation states. For example, manganese(2+) can be oxidized to manganese(4+) in the presence of strong oxidizing agents.

Substitution Reactions: The phosphate group in manganese(2+) sodium phosphate can be substituted with other anions under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are common oxidizing agents used in redox reactions involving manganese(2+) sodium phosphate.

Substitution Reagents: Ammonium ions (NH₄⁺) can be used to substitute the phosphate group in manganese(2+) sodium phosphate.

Major Products Formed

Oxidation: Oxidation of manganese(2+) sodium phosphate can result in the formation of manganese dioxide (MnO₂).

Substitution: Substitution reactions can produce various manganese phosphates with different anions

Scientific Research Applications

Manganese(2+) sodium phosphate has several scientific research applications:

Energy Storage: It is used as a cathode material in sodium-ion batteries due to its stable voltage platform and high capacity.

Catalysis: Manganese(2+) sodium phosphate can act as a catalyst in various chemical reactions, including oxidation and reduction processes.

Biomedical Applications: Research is ongoing to explore its potential use in drug delivery systems and as a contrast agent in medical imaging.

Mechanism of Action

The mechanism of action of manganese(2+) sodium phosphate involves its ability to participate in redox reactions and interact with various molecular targets. In energy storage applications, the compound’s ability to undergo reversible redox reactions enables it to store and release energy efficiently. In catalysis, manganese ions can facilitate electron transfer processes, enhancing reaction rates .

Comparison with Similar Compounds

Manganese Dihydrogen Phosphate (Mn(H₂PO₄)₂)

Chemical Formula : Mn(H₂PO₄)₂

Key Properties :

Comparison with NaMnPO₄ :

Sodium Phosphate Variants (NaH₂PO₄, Na₂HPO₄)

Chemical Formulas :

- Monobasic sodium phosphate: NaH₂PO₄

- Dibasic sodium phosphate: Na₂HPO₄

Key Properties :

Comparison with NaMnPO₄ :

Zinc Phosphate (Zn₃(PO₄)₂)

Key Properties :

Comparison with NaMnPO₄ :

- Porosity : Zinc phosphate coatings are smoother, while manganese-based coatings (e.g., Mn(H₂PO₄)₂) are porous, enhancing lubricant retention .

- Thermal Stability : NaMnPO₄’s olivine-like structure may offer higher thermal resilience than Zn₃(PO₄)₂, which decomposes at elevated temperatures .

Research Findings and Data Tables

Table 1. Comparative Properties of Selected Phosphates

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.